![molecular formula C8H15Cl2N3 B2575436 (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride CAS No. 1909337-58-1](/img/structure/B2575436.png)
(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1909337-58-1 . It has a molecular weight of 224.13 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2H-indazoles, which includes “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-5,9H2,(H,10,11);2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, including compounds like (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride, have shown a wide variety of biological activities, making them of great pharmacological interest. These derivatives have been explored for their potential in treating cancer, inflammation, and neurodegenerative disorders, among other applications. The indazole scaffold, a fundamental structure within these compounds, underpins their significant therapeutic value. Patents published between 2013 and 2017 have highlighted the development of novel indazole-based therapeutic agents, emphasizing their promising anticancer and anti-inflammatory activities. Furthermore, these compounds have applications in disorders involving protein kinases and neurodegeneration, where their defined mechanisms of action can lead to new molecules with beneficial biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Advances in Triazole Derivatives
While not directly related to this compound, the exploration of triazole derivatives provides insight into the broader context of heterocyclic compounds in medicinal chemistry. Triazoles have been recognized for their broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The development of novel triazoles has garnered considerable interest due to their effectiveness in various therapeutic areas. This includes addressing diseases with no current remedy, such as specific cancers and combating multi-resistant bacterial strains. The review of patents from 2008 to 2011 illustrates the ongoing efforts to discover new, more efficient triazole compounds that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects
Mode of Action
The mode of action of indazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity. For example, COX-2 inhibitors like some indazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, COX-2 inhibitors can reduce inflammation by decreasing the production of prostaglandins
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-5,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZSOTWUMIDVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909337-58-1 |
Source
|
Record name | (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.